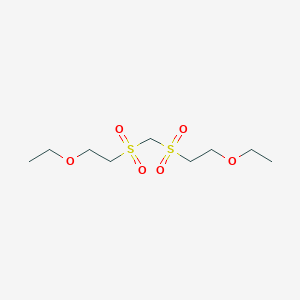
(4R,9aS)-4-Methyloctahydro-2H-quinolizine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,9aS)-4-Methyloctahydro-2H-quinolizine is a bicyclic nitrogen-containing heterocycle. This compound is part of the quinolizidine family, which is known for its presence in various natural alkaloids. These compounds often exhibit significant biological activities, making them of interest in medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R,9aS)-4-Methyloctahydro-2H-quinolizine typically involves the cyclization of appropriate precursors. One common method involves the use of enaminones as intermediates. The enantioselective synthesis can be achieved through a series of steps, including protection-deprotection sequences and the use of chiral amines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
(4R,9aS)-4-Methyloctahydro-2H-quinolizine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to modify the degree of saturation in the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions might involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while reduction could produce more saturated analogs.
Wissenschaftliche Forschungsanwendungen
(4R,9aS)-4-Methyloctahydro-2H-quinolizine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new synthetic methodologies.
Biology: This compound can be used to study the biological activities of quinolizidine alkaloids, which are known for their pharmacological properties.
Industry: The compound can be used in the synthesis of fine chemicals and pharmaceutical intermediates.
Wirkmechanismus
The mechanism of action of (4R,9aS)-4-Methyloctahydro-2H-quinolizine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (4R,9aS)-4-Methyloctahydro-2H-quinolizine include other quinolizidine alkaloids such as:
(5R,8S,8aS)-8-methyl-5-pentyloctahydroindolizine: Known for its presence in amphibian alkaloids.
(1S,4R,9aS)-4-pentyloctahydro-2H-quinolizin-1-yl]methanol: Another quinolizidine derivative with significant biological activity.
Uniqueness
What sets this compound apart is its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This unique stereochemistry can make it a valuable compound for studying structure-activity relationships in medicinal chemistry.
Eigenschaften
CAS-Nummer |
5591-00-4 |
|---|---|
Molekularformel |
C10H19N |
Molekulargewicht |
153.26 g/mol |
IUPAC-Name |
(4R,9aS)-4-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine |
InChI |
InChI=1S/C10H19N/c1-9-5-4-7-10-6-2-3-8-11(9)10/h9-10H,2-8H2,1H3/t9-,10+/m1/s1 |
InChI-Schlüssel |
NVAZQVKYKZTHQP-ZJUUUORDSA-N |
Isomerische SMILES |
C[C@@H]1CCC[C@H]2N1CCCC2 |
Kanonische SMILES |
CC1CCCC2N1CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2S)-2-[(Prop-2-en-1-yl)oxy]butane](/img/structure/B14725219.png)



![4-Methyl-1-[10-(4-methylpyridin-1-ium-1-yl)decyl]pyridin-1-ium;bromide](/img/structure/B14725245.png)






